(±)-Acetylcarnitine chloride
Description
Properties
Molecular Formula |
C9H18ClNO4 |
|---|---|
Molecular Weight |
239.7 |
Origin of Product |
United States |
Biosynthesis and Endogenous Metabolism of Acetylcarnitine
Enzymatic Pathways of Carnitine Biosynthesis
While acetylcarnitine itself is formed from carnitine, the endogenous production of carnitine is a multi-step enzymatic process that begins with essential amino acids. nih.govportlandpress.com This pathway is critical as carnitine is a conditionally essential nutrient, meaning the body can synthesize it, but dietary intake is also important. bohrium.com
Precursors and Rate-Limiting Enzymes
The journey to carnitine begins with the amino acids lysine (B10760008) and methionine. portlandpress.comresearchgate.net The process starts with lysine residues within proteins, which are methylated using S-adenosylmethionine (derived from methionine) as the methyl donor. portlandpress.comresearchgate.net Following protein degradation, a molecule called ε-N-trimethyllysine (TML) is released, serving as the primary precursor for carnitine synthesis. nih.govresearchgate.netwikipedia.org
The conversion of TML to carnitine involves four key enzymatic steps: wikipedia.orgcreative-proteomics.com
Hydroxylation of TML : The first enzyme, ε-N-trimethyllysine dioxygenase (TMLD), hydroxylates TML to produce 3-hydroxy-Nε-trimethyllysine (HTML). nih.govresearchgate.netwikipedia.org This reaction requires iron, 2-oxoglutarate, and ascorbate (B8700270) to proceed. wikipedia.org
Cleavage of HTML : Next, 3-hydroxy-N-trimethyllysine aldolase (HTMLA) cleaves HTML, yielding glycine (B1666218) and 4-trimethylaminobutyraldehyde (TMABA). nih.govresearchgate.net
Oxidation of TMABA : The aldehyde, TMABA, is then oxidized by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) to form γ-butyrobetaine (GBB). nih.govwikipedia.orgcreative-proteomics.com
Table 1: Key Enzymes in Carnitine Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Cofactors | Location |
|---|---|---|---|---|---|
| ε-N-trimethyllysine dioxygenase | TMLD | ε-N-trimethyllysine (TML) | 3-hydroxy-Nε-trimethyllysine (HTML) | Fe2+, 2-oxoglutarate, Ascorbate | Mitochondria |
| 3-hydroxy-N-trimethyllysine aldolase | HTMLA | 3-hydroxy-Nε-trimethyllysine (HTML) | 4-trimethylaminobutyraldehyde (TMABA) + Glycine | Pyridoxal 5'-phosphate (PLP) | Cytosol |
| 4-N-trimethylaminobutyraldehyde dehydrogenase | TMABADH | 4-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine (GBB) | NAD+ | Cytoplasm |
Tissue-Specific Synthesis and Distribution
The complete biosynthesis of carnitine is not ubiquitous throughout the body; it exhibits significant tissue specificity. The enzymes required for the initial three steps, converting TML to γ-butyrobetaine, are widely distributed in human tissues, including the liver, brain, kidney, heart, and skeletal muscle. nih.govreactome.org
However, the final and crucial enzyme, γ-butyrobetaine hydroxylase (BBOX1), has a much more restricted distribution. reactome.org In humans, its activity is found predominantly in the liver and kidneys, with very low levels detected in the brain. researchgate.netnih.govreactome.org Tissues with high energy demands, such as skeletal and cardiac muscle, lack the ability to perform this final conversion and are therefore entirely dependent on carnitine uptake from the bloodstream. portlandpress.comreactome.org The liver and kidneys synthesize carnitine, which is then released into circulation and transported to other tissues. portlandpress.comnih.gov This inter-tissue relationship is essential for maintaining carnitine homeostasis across the body. portlandpress.comnih.gov
Acetylcarnitine Synthesis from Acetyl-CoA and Carnitine
Acetylcarnitine is the most abundant carnitine derivative found naturally in the body. wikipedia.org It is formed through a direct and reversible reaction involving L-carnitine and acetyl-coenzyme A (acetyl-CoA), a central molecule in energy metabolism derived from the breakdown of carbohydrates, fats, and some amino acids. wikipedia.orgresearchgate.net
Role of Carnitine O-Acetyltransferase (CRAT/CAT)
The synthesis of acetylcarnitine is catalyzed by the enzyme Carnitine O-Acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT). researchgate.netwikipedia.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of carnitine, forming O-acetylcarnitine and releasing free coenzyme A (CoA). wikipedia.orgwikipedia.org
The reaction is as follows: Acetyl-CoA + Carnitine ⇌ Acetylcarnitine + CoA wikipedia.org
CRAT is a key mitochondrial enzyme, particularly abundant in tissues with high metabolic rates like skeletal muscle and the heart. nih.govnih.gov Its presence in the mitochondrial matrix is critical for managing the flow of acetyl units. researchgate.netnih.gov
Reversibility of the Reaction and Acetyl Group Buffering
The reaction catalyzed by CRAT is freely reversible. nih.govresearchgate.netnih.gov This bidirectionality is fundamental to one of acetylcarnitine's most important physiological roles: buffering the mitochondrial acetyl-CoA/CoA ratio. nih.govnih.gov
Under conditions of high energy supply, such as during intense exercise or when carbohydrate intake is high, the rate of acetyl-CoA production from sources like the pyruvate (B1213749) dehydrogenase (PDH) complex can exceed the capacity of the Krebs cycle to utilize it. wikipedia.orgresearchgate.net This leads to an accumulation of acetyl-CoA and a depletion of free CoA. researchgate.net A high acetyl-CoA/CoA ratio can inhibit key enzymes like PDH, thereby limiting further energy production. researchgate.netnih.gov
CRAT mitigates this by converting the excess acetyl-CoA into acetylcarnitine, which replenishes the pool of free CoA necessary to sustain metabolic flux. nih.govresearchgate.net The acetylcarnitine formed can then be transported out of the mitochondria or stored. wikipedia.orgresearchgate.net Conversely, when acetyl-CoA levels are low, CRAT can catalyze the reverse reaction, converting acetylcarnitine back into acetyl-CoA to fuel the Krebs cycle. researchgate.netnih.gov This dynamic buffering system allows cells to adapt efficiently to fluctuating energy demands and maintain metabolic flexibility. nih.govnih.gov
Subcellular Compartmentalization and Transport
The metabolism of acetylcarnitine is intricately linked to its movement between different subcellular compartments, primarily the mitochondria and the cytosol. nih.gov Acetyl-CoA itself cannot easily cross the inner mitochondrial membrane. nih.gov Acetylcarnitine, however, serves as a transportable carrier of these two-carbon acetyl units. researchgate.netwikipedia.org
The carnitine/acylcarnitine carrier (CAC), a transporter protein encoded by the SLC25A20 gene, is embedded in the inner mitochondrial membrane. nih.gov This transporter facilitates the movement of acetylcarnitine out of the mitochondrial matrix and into the cytosol in exchange for free carnitine. wikipedia.orgnih.gov
This transport mechanism has several key functions:
Mitochondrial Efflux : It allows for the removal of excess acetyl groups from the mitochondria, which is central to the acetyl-buffering role described above. wikipedia.orgnih.gov
Cytosolic Acetyl Group Supply : Once in the cytosol, acetylcarnitine can act as a donor for the synthesis of cytosolic acetyl-CoA. wikipedia.orgnih.gov This cytosolic acetyl-CoA is a crucial substrate for various biosynthetic pathways, including the synthesis of fatty acids and the neurotransmitter acetylcholine (B1216132). nih.govnih.govnih.gov
Peroxisomal Metabolism : CRAT is also found in peroxisomes, where it helps transport the acetyl-CoA generated from peroxisomal β-oxidation to the mitochondria for complete oxidation. researchgate.netwikipedia.orgresearchgate.net
This carefully orchestrated system of synthesis, buffering, and transport across subcellular compartments underscores the central role of the carnitine/acetylcarnitine system in integrating cellular carbon metabolism. wikipedia.orgnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (±)-Acetylcarnitine chloride |
| Acetyl-L-carnitine (B1666533) |
| Acetylcholine |
| Acetyl-coenzyme A (Acetyl-CoA) |
| L-carnitine |
| ε-N-trimethyllysine (TML) |
| 3-hydroxy-Nε-trimethyllysine (HTML) |
| 4-trimethylaminobutyraldehyde (TMABA) |
| γ-butyrobetaine (GBB) |
| S-adenosylmethionine |
| Coenzyme A (CoA) |
| 2-oxoglutarate |
| Pyridoxal 5'-phosphate |
| Lysine |
| Methionine |
| Glycine |
| Ascorbate |
| Iron |
| NAD+ |
Mitochondrial Transport Mechanisms (e.g., Carnitine/Acylcarnitine Translocase (CACT/CAC), Carnitine Palmitoyltransferase System (CPT-I, CPT-II))
The inner mitochondrial membrane is impermeable to acetyl-CoA. Therefore, the transfer of acetyl groups into and out of the mitochondria is facilitated by a specialized transport system known as the carnitine shuttle. This system involves the coordinated action of several proteins.
Carnitine/Acylcarnitine Translocase (CACT/CAC): This carrier protein, also known as Solute Carrier Family 25 Member 20 (SLC25A20), is embedded in the inner mitochondrial membrane. genecards.org Its primary function is to mediate the exchange of acylcarnitines from the intermembrane space with free carnitine from the mitochondrial matrix. nih.govmedlineplus.gov This 1:1 antiport mechanism is crucial for the net import of acyl groups into the mitochondria for β-oxidation and for the export of surplus short-chain acyl groups, including acetylcarnitine, from the matrix. nih.govwikipedia.org CACT can transport acylcarnitines with varying chain lengths. nih.gov
Carnitine Palmitoyltransferase System (CPT-I, CPT-II): This system comprises two distinct enzymes that are essential for the transport of long-chain fatty acids into the mitochondria.
Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, which can then be transported into the intermembrane space. mdpi.commdpi.com
Carnitine Palmitoyltransferase II (CPT-II): Situated on the matrix side of the inner mitochondrial membrane, CPT-II reverses the action of CPT-I. It converts the incoming long-chain acylcarnitines back into acyl-CoAs and releases free carnitine into the mitochondrial matrix. mdpi.commdpi.comwikipedia.org These regenerated acyl-CoAs are then available for β-oxidation. mdpi.com
While the CPT system is primarily associated with long-chain fatty acids, the formation of acetylcarnitine within the mitochondria is catalyzed by Carnitine Acetyltransferase (CrAT) . This enzyme facilitates the reversible transfer of an acetyl group from acetyl-CoA to carnitine, a critical step for buffering the intramitochondrial acetyl-CoA/CoA ratio and for exporting acetyl units out of the mitochondria in the form of acetylcarnitine. portlandpress.comnih.govnih.gov
Table 1: Key Proteins in Mitochondrial Acylcarnitine Transport
| Protein | Location | Function | Substrate Example(s) |
|---|---|---|---|
| CACT/CAC (SLC25A20) | Inner Mitochondrial Membrane | Exchanges acylcarnitines for free carnitine across the inner mitochondrial membrane. | Acetylcarnitine, Palmitoylcarnitine |
| CPT-I | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to long-chain acylcarnitines. | Palmitoyl-CoA |
| CPT-II | Inner Mitochondrial Membrane | Converts long-chain acylcarnitines back to long-chain acyl-CoAs in the matrix. | Palmitoylcarnitine |
| CrAT | Mitochondrial Matrix | Catalyzes the reversible formation of acetylcarnitine from acetyl-CoA and carnitine. | Acetyl-CoA, Carnitine |
Cytosolic and Peroxisomal Involvement in Acylcarnitine Metabolism
The metabolism of acylcarnitines, including acetylcarnitine, is not confined to the mitochondria. Both the cytosol and peroxisomes play significant roles in the synthesis and utilization of these compounds.
Cytosolic Involvement: While the bulk of acetylcarnitine is generated within the mitochondria, evidence suggests the presence and activity of carnitine acetyltransferase in the cytosol of certain cell types, such as cardiomyocytes. portlandpress.comnih.govresearchgate.net Cytosolic CrAT can convert acetylcarnitine that has been exported from the mitochondria back into acetyl-CoA. portlandpress.comresearchgate.net This cytosolic pool of acetyl-CoA can then be utilized for various anabolic processes, including the synthesis of fatty acids and cholesterol. However, the existence and significance of a cytosolic CrAT is still a subject of some debate, with other studies suggesting its presence in the cytosol is minimal. nih.gov
Peroxisomal Involvement: Peroxisomes are organelles involved in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and some other molecules that cannot be directly processed by mitochondria. wikipedia.orgnih.gov This process also generates acetyl-CoA and other short-chain acyl-CoAs. nih.gov Peroxisomes contain their own carnitine acyltransferases, including carnitine acetyltransferase (CAT) and carnitine octanoyltransferase (COT). nih.gov These enzymes convert the peroxisomally generated acyl-CoAs into their respective acylcarnitines, which can then be transported out of the peroxisome and subsequently into the mitochondria for complete oxidation. wikipedia.orgnih.gov This interplay between peroxisomes and mitochondria, facilitated by acylcarnitines, is crucial for the complete catabolism of a wide range of fatty acids. nih.gov
Transporters Facilitating Cellular and Organellar Uptake and Efflux (e.g., OCTN2)
The movement of acetylcarnitine across the plasma membrane and between different cellular compartments is mediated by specific transport proteins.
Organic Cation/Carnitine Transporter 2 (OCTN2): Encoded by the SLC22A5 gene, OCTN2 is a high-affinity, sodium-dependent carnitine transporter located on the plasma membrane of various cells. solvobiotech.comnih.govmdpi.com It plays a critical role in the uptake of carnitine and acetylcarnitine from the bloodstream into tissues such as skeletal muscle, heart, kidney, and brain. solvobiotech.comnih.govnih.gov The transporter exhibits broad substrate specificity and can also transport other organic cations. solvobiotech.comresearchgate.net The function of OCTN2 is vital for maintaining carnitine homeostasis within the body. cocukmetabolizma.com
The kinetic parameters of acetylcarnitine uptake by OCTN2 have been studied in various cell lines, demonstrating its efficiency in transporting this molecule. For instance, in A549 human lung epithelial cells, the Michaelis-Menten constant (Km) for acetyl-l-carnitine uptake was determined to be 16.1 ± 10.9 µM with a maximum velocity (Vmax) of 0.03 ± 0.01 nmol/min/mg protein. nih.gov
Table 2: Characteristics of the OCTN2 Transporter for Acetyl-L-carnitine
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Gene | SLC22A5 | Human | nih.gov |
| Location | Plasma Membrane | Various tissues (kidney, muscle, heart, brain, etc.) | solvobiotech.commdpi.comnih.gov |
| Transport Mechanism | Na+-dependent | - | nih.govcocukmetabolizma.com |
| High-affinity Km for L-carnitine | ~4.34 µM | - | nih.gov |
| Km for Acetyl-L-carnitine | 16.1 ± 10.9 µM | A549 cells | nih.gov |
| Vmax for Acetyl-L-carnitine | 0.03 ± 0.01 nmol/min/mg protein | A549 cells | nih.gov |
| Inhibitors | L-carnitine, verapamil, various organic cations | - | nih.gov |
Molecular and Cellular Mechanisms of Action
Regulation of Cellular Energy Metabolism and Mitochondrial Function
The mitochondrion, often referred to as the powerhouse of the cell, is central to energy production. (±)-Acetylcarnitine chloride plays a pivotal role in optimizing mitochondrial function through several interconnected mechanisms.
Facilitation of Fatty Acid β-Oxidation and Acetyl-CoA Flux
This compound is instrumental in the metabolism of fatty acids, a primary source of energy for many tissues. patsnap.com It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown through β-oxidation. patsnap.comimrpress.com This process is mediated by a series of enzymes, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), and the carnitine-acylcarnitine translocase. mdpi.comaocs.org
Once inside the mitochondria, fatty acids are converted into acetyl-CoA, the primary fuel for the tricarboxylic acid (TCA) cycle. aocs.org this compound also contributes to the regulation of the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA). nih.govencyclopedia.pub By converting excess acetyl-CoA to acetylcarnitine, it prevents the depletion of free CoA, which is essential for the continuous operation of various metabolic pathways, including the TCA cycle and fatty acid β-oxidation. mdpi.comnih.govbevital.no This buffering action ensures a steady flow of substrates for energy production and prevents the accumulation of potentially toxic levels of acetyl-CoA. mdpi.comnih.gov
Modulation of Tricarboxylic Acid (TCA) Cycle Activity
The TCA cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA to generate ATP and precursors for biosynthesis. nih.gov this compound directly influences TCA cycle activity by providing a readily available source of acetyl-CoA. nih.govapexbt.com This is particularly important in situations of increased energy demand or when other fuel sources are limited. imrpress.com
The availability of acetyl-CoA is a key regulatory point for the TCA cycle. nih.gov By ensuring a sufficient supply of this substrate, this compound helps to maintain the cycle's flux and the production of reducing equivalents (NADH and FADH2) that are essential for ATP synthesis. mdpi.com The regulation of the acetyl-CoA/CoA ratio by acetylcarnitine is crucial, as an imbalance can inhibit key enzymes of the TCA cycle. bevital.nonih.gov
Impact on ATP Production and Mitochondrial Respiration
The primary output of mitochondrial metabolism is adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This compound enhances ATP production by supporting the entire process of oxidative phosphorylation. By facilitating fatty acid transport and oxidation, it increases the supply of acetyl-CoA to the TCA cycle, which in turn generates the NADH and FADH2 that fuel the electron transport chain (ETC). nih.govpnas.orgnih.gov
Influence on Mitochondrial Integrity and Dynamics
Beyond its direct role in energy metabolism, this compound also contributes to the maintenance of mitochondrial health. It has been shown to protect mitochondrial membranes from oxidative damage and to support the synthesis of key components like cardiolipin, a phospholipid essential for the proper function of many mitochondrial proteins and the integrity of the inner mitochondrial membrane. nih.govpnas.org
Furthermore, acetyl-L-carnitine (B1666533) has been implicated in the regulation of mitochondrial biogenesis, the process by which new mitochondria are formed. imrpress.com It can activate signaling pathways that promote the synthesis of mitochondrial proteins and DNA, leading to an increase in the number and functional capacity of mitochondria. imrpress.comnih.gov This is particularly relevant in the context of aging, where a decline in mitochondrial content and function is a common observation. nih.govesmed.org
Epigenetic Regulatory Roles
Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. This compound has emerged as a key player in epigenetic regulation, primarily through its contribution to histone acetylation.
Contribution to Histone Acetylation and Deacetylation Processes
Histone acetylation is a crucial epigenetic modification that generally leads to a more open chromatin structure, making genes more accessible for transcription. imrpress.com The availability of acetyl-CoA in the nucleus is a limiting factor for histone acetylation. imrpress.com this compound plays a vital role in this process by acting as a carrier of acetyl groups from the mitochondria to the nucleus. tandfonline.comresearchgate.net
Modulation of Gene Expression Patterns Related to Metabolic and Cellular Pathways
This compound, the synthetically produced, stable form of acetyl-L-carnitine, plays a significant role in cellular metabolism, particularly in the transfer of fatty acids into the mitochondria for β-oxidation. imrpress.comnih.gov Its influence extends to the modulation of gene expression, impacting various metabolic and cellular pathways.
Research indicates that acetyl-L-carnitine can modulate the expression of genes involved in mitochondrial function. For instance, it has been shown to up-regulate the expression of genes for cytochrome b oxidase and complex bc1, which are crucial components of the mitochondrial respiratory chain. imrpress.com This enhancement of mitochondrial gene expression contributes to improved cellular energy status and the stabilization of mitochondrial activity. imrpress.com Furthermore, acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-gamma co-activators PGC-1alpha/PGC-1beta-dependent signaling cascade, which is involved in mitochondrial biogenesis. imrpress.com
In preclinical models, treatment with acetyl-L-carnitine has been observed to modulate the expression of genes related to neuroprotection and cellular defense mechanisms. For example, in rat models, it has been shown to downregulate the expression of all isoforms of the myelin basic protein gene, suggesting a role in modulating myelin turnover and maintaining myelin integrity. nih.gov Additionally, in cellular models of neurotoxicity, acetyl-L-carnitine has been found to modulate the expression of genes such as TP53 and IL10, which are involved in cellular stress responses. lktlabs.com
The compound also influences gene expression related to antioxidant defenses. Acetyl-L-carnitine activates the Keap1/Nrf2/ARE pathway, a significant network of protective mechanisms against oxidative stress. imrpress.com This action contributes to its neuroprotective effects by enhancing the cellular capacity to counteract oxidative damage. imrpress.com
Interplay Between Mitochondrial Metabolism and Epigenetic Modification
This compound is intrinsically linked to the interplay between mitochondrial metabolism and epigenetic modifications, primarily through its role as a donor of acetyl groups for histone acetylation. researchgate.netmdpi.comresearchgate.net Histone acetylation is a key epigenetic mechanism that regulates gene expression by altering chromatin structure. mdpi.comresearchgate.net
The acetyl group from acetyl-L-carnitine can be transferred to coenzyme A (CoA) to form acetyl-CoA in the nucleus and cytoplasm. wikipedia.orgfrontiersin.org Acetyl-CoA is the direct substrate for histone acetyltransferases (HATs), enzymes that catalyze the acetylation of lysine (B10760008) residues on histone tails. frontiersin.org This process is crucial for creating a more open chromatin structure, thereby facilitating gene transcription. mdpi.com
Mitochondria are the primary site of acetyl-CoA production from the breakdown of carbohydrates, fatty acids, and amino acids. biorxiv.orgnih.gov However, the inner mitochondrial membrane is impermeable to acetyl-CoA. frontiersin.org Acetyl-L-carnitine, formed from acetyl-CoA and carnitine via the enzyme carnitine acetyltransferase (CrAT), can be transported out of the mitochondria. wikipedia.orgbiorxiv.org In the nucleus, acetyl-L-carnitine can then regenerate acetyl-CoA, thus linking mitochondrial metabolic status to the epigenetic regulation of gene expression. mdpi.comfrontiersin.orgnih.gov
This connection is significant in various cellular processes. For example, the availability of acetyl-CoA derived from mitochondrial metabolism can influence the acetylation of histones at the promoters of genes involved in metabolic pathways, creating a feedback loop that fine-tunes cellular metabolism. mdpi.com Preclinical studies have suggested that by providing acetyl groups, acetyl-L-carnitine can induce epigenetic modifications that lead to long-term changes in gene expression. researchgate.net For instance, it has been proposed to modulate gene expression through the acetylation of histone proteins and transcription factors. researchgate.net This epigenetic role underscores the compound's potential to influence cellular function beyond its direct metabolic activities. imrpress.comnih.gov
Neurobiological Mechanisms (Preclinical Studies)
Precursor for Neurotransmitter Synthesis (e.g., Acetylcholine)
This compound serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). imrpress.comnih.govcaymanchem.com The acetyl group of acetyl-L-carnitine can be utilized to generate acetyl-CoA, a direct substrate for the enzyme choline (B1196258) acetyltransferase (ChAT). nih.govhmdb.ca ChAT catalyzes the synthesis of ACh from choline and acetyl-CoA in cholinergic neurons. nih.gov
In vitro studies have demonstrated the synthesis of radiolabeled acetylcholine from radiolabeled acetyl-L-carnitine in the presence of choline acetyltransferase and carnitine acetyltransferase. nih.gov The transfer of the acetyl group from acetyl-L-carnitine to acetylcholine was shown to be dependent on the concentration of acetyl-L-carnitine and required coenzyme A. nih.gov This suggests that mitochondrial carnitine acetyltransferase plays a role in making acetyl groups available in the cytoplasm for ACh synthesis. nih.gov
By providing a source of acetyl groups, acetyl-L-carnitine can enhance cholinergic neurotransmission. imrpress.comresearchgate.net This is particularly relevant in conditions associated with age-related cholinergic deficits. nih.gov The ability of acetyl-L-carnitine to increase ACh synthesis and release has been shown to modulate synaptic transmission. imrpress.com
Modulation of Neurotrophic Factors and Neurohormones (e.g., Nerve Growth Factor (NGF) and its receptors)
Preclinical studies have indicated that this compound can modulate the levels and activity of neurotrophic factors, particularly Nerve Growth Factor (NGF). imrpress.comlktlabs.comnih.gov Neurotrophic factors are essential for the survival, development, and function of neurons. imrpress.com
In aged rats, treatment with acetyl-L-carnitine has been shown to increase the levels and utilization of NGF in the central nervous system. nih.gov This effect was observed with both long-term and short-term administration, suggesting a direct impact on the NGF system. nih.gov Furthermore, long-term treatment with acetyl-L-carnitine completely prevented the age-related decline in choline acetyltransferase (ChAT) activity in the central nervous system of aged rats, which may be linked to the rescue of cholinergic neurons from degeneration due to a lack of retrogradely transported NGF. nih.gov
Acetyl-L-carnitine has also been found to enhance the expression of NGF receptors in the striatum and hippocampus during development in rats. hmdb.canih.gov In animal models of neuropathy, acetyl-L-carnitine has been shown to normalize brain levels of neurotrophic factors such as NGF, glial cell line-derived neurotrophic factor (GDNF), and artemin (B1587454). lktlabs.comresearchgate.net For instance, in a rat model of peripheral neuropathy, acetyl-L-carnitine treatment prevented the increase in NGF levels and normalized alterations in GDNF and artemin levels. researchgate.net
Influence on Synaptic Plasticity and Neuronal Morphology
This compound has been shown to exert positive effects on synaptic plasticity and neuronal morphology in preclinical models. imrpress.comnih.govmedchemexpress.com Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. medchemexpress.com
Acetyl-L-carnitine is reported to play a neuromodulatory role in both synaptic morphology and synaptic transmission. imrpress.com These effects are thought to be mediated through the modulation of gene expression in the central nervous system. imrpress.com In aged rats with cognitive impairment, administration of acetyl-L-carnitine has been shown to improve cognitive function and enhance synaptic plasticity in the hippocampus. medchemexpress.com
The compound's influence on neuronal morphology is also evident in its ability to promote nerve regeneration. In animal models, acetyl-L-carnitine has been observed to increase the density of regenerating myelinated fibers and axonal diameter in lesioned nerves. researchgate.net These findings suggest that acetyl-L-carnitine can contribute to the structural and functional recovery of the nervous system. imrpress.com
Neuroprotective Actions in Cellular and Animal Models
This compound has demonstrated significant neuroprotective effects in a variety of cellular and animal models of neurological disorders. imrpress.comlktlabs.comdrugbank.com Its neuroprotective mechanisms are multifaceted and include improving mitochondrial function, reducing oxidative stress, and modulating cell death pathways. imrpress.comnih.gov
In cellular models, acetyl-L-carnitine has been shown to protect against neurotoxicity. For example, in neuron-like PC12 cells, it inhibits cellular stress responses and neurotoxicity induced by 3-nitropropionic acid (3-NPA). lktlabs.com It also stimulates the activity of α-secretase and the metabolism of amyloid precursor protein (APP) in cellular models of Alzheimer's disease. lktlabs.com
Animal studies have further substantiated the neuroprotective properties of acetyl-L-carnitine. In a rat model of traumatic brain injury in immature rats, administration of acetyl-L-carnitine improved neurological outcomes and reduced cortical lesion volume. karger.com Similarly, in a rat model of neonatal hypoxic-ischemic brain injury, acetyl-L-carnitine treatment was found to alleviate brain damage, improve neurological function, reduce oxidative stress, and decrease cell apoptosis. medchemexpress.com The neuroprotective effects in these models are attributed to its ability to serve as an energy substrate and minimize anaerobic glycolysis. nih.gov
Furthermore, acetyl-L-carnitine has been shown to have antioxidant and anti-apoptotic activity. imrpress.com It can decrease brain lipid peroxidation in old rats and has been shown to reduce apoptosis in various cell types, including neurons. imrpress.com This anti-apoptotic effect is mediated, at least in part, through the mitochondrial pathway. imrpress.com
Table of Research Findings on this compound
| Area of Investigation | Model System | Key Findings | References |
|---|---|---|---|
| Gene Expression | Rat Brain | Downregulation of myelin basic protein gene expression. | nih.gov |
| Neuron-like PC12 cells | Modulation of TP53 and IL10 gene expression in response to toxicity. | lktlabs.com | |
| Epigenetic Modification | General Cellular Models | Acts as a donor of acetyl groups for histone acetylation, linking mitochondrial metabolism to gene regulation. | researchgate.netmdpi.comresearchgate.net |
| Neurotransmitter Synthesis | In vitro enzyme systems, Rat brain synaptosomes | Serves as a precursor for acetylcholine synthesis. | nih.gov |
| Neurotrophic Factors | Aged Rats | Increases levels and utilization of Nerve Growth Factor (NGF). | nih.gov |
| Rat models of neuropathy | Normalizes brain levels of NGF, GDNF, and artemin. | lktlabs.comresearchgate.net | |
| Synaptic Plasticity | Aged Rats with cognitive impairment | Enhances synaptic plasticity in the hippocampus. | medchemexpress.com |
| Neuroprotection | Immature Rat Brain (Traumatic Brain Injury) | Improves neurological outcome and reduces lesion volume. | karger.com |
| Neonatal Rats (Hypoxic-Ischemic Brain Damage) | Alleviates brain damage, improves neurological function, reduces oxidative stress and apoptosis. | medchemexpress.com | |
| Neuron-like PC12 cells | Inhibits cellular stress and neurotoxicity. | lktlabs.com |
Broader Cellular Signaling and Regulatory Pathways
A fundamental role of the carnitine system, including this compound, is the detoxification of excess acyl groups within the cell, particularly inside the mitochondria. metwarebio.combevital.noresearchgate.net Cellular metabolism generates a variety of acyl-CoA intermediates. metwarebio.com When these intermediates accumulate, due to metabolic stress, genetic disorders, or mitochondrial dysfunction, they can become toxic by sequestering the limited pool of free coenzyme A (CoA). metwarebio.comresearchgate.netresearchgate.net
The depletion of free CoA disrupts critical metabolic pathways that depend on it, including the Krebs cycle and fatty acid β-oxidation. bevital.no ALCAR and L-carnitine act as a buffering system by accepting these excess acyl groups from acyl-CoA, forming acylcarnitine esters. metwarebio.comresearchgate.net This reaction, catalyzed by carnitine acyltransferases, releases free CoA, thereby maintaining the crucial intramitochondrial ratio of acyl-CoA to free CoA. bevital.noresearchgate.net
This compound modulates a sophisticated network of intracellular signaling pathways that govern cell survival, inflammation, and metabolism. Its influence on these cascades is central to its neuroprotective and regulatory effects.
Studies have shown that ALCAR treatment can activate several pro-survival signaling pathways. imrpress.comnih.gov In cortical neurons, ALCAR, particularly in combination with α-lipoic acid, was found to trigger the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov The PI3K/Akt cascade is a key regulator of cell survival, and its activation by ALCAR helps to inhibit pro-apoptotic factors. nih.gov Similarly, ALCAR leads to the activation of the Protein Kinase G (PKG) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways, which are also important for neuronal survival and differentiation processes. imrpress.comnih.gov The interplay between these pathways is complex; for instance, in some contexts, Akt appears to be upstream of ERK activation. nih.gov
ALCAR also influences metabolic sensor pathways. It can activate AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. wikipedia.org AMPK activation can, in turn, influence other pathways. For example, it can inhibit acetyl-CoA carboxylase, which lowers the concentration of malonyl-CoA, thereby relieving inhibition on carnitine palmitoyltransferase 1 and promoting fatty acid oxidation. wikipedia.org
The mechanistic target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth and metabolism, is also modulated by ALCAR-related signaling. mTOR is often activated downstream of the PI3K/Akt pathway. plos.org In some immune contexts, signaling through the adaptor protein MyD88 (Myeloid differentiation primary response 88) activates the Akt-mTOR pathway, which is essential for the proliferation of specific T-cell subsets. plos.org While direct modulation of MyD88 by ALCAR is less characterized, ALCAR's anti-inflammatory effects on pathways like NF-κB suggest an interaction with upstream signaling components like those in the Toll-like receptor (TLR)/MyD88 axis. archivesofmedicalscience.comresearchgate.net Information regarding the direct modulation of Sirtuin 4 (SIRT4) by ALCAR is not prominently detailed in the provided context.
| Signaling Pathway | Effect of ALCAR/Related Signaling | Downstream Consequence | Citation |
|---|---|---|---|
| PI3K/Akt | Activation | Promotes cell survival; inhibits apoptosis. | imrpress.comnih.gov |
| PKG | Activation | Contributes to neuroprotection and cell survival. | imrpress.comnih.gov |
| ERK1/2 | Activation | Supports neuronal survival and differentiation. | imrpress.comnih.gov |
| AMPK | Activation (related to carnitine system) | Regulates cellular energy status; promotes fatty acid oxidation. | wikipedia.org |
| mTOR | Modulation (often downstream of Akt) | Regulates cell growth, proliferation, and metabolism. | plos.org |
| MyD88 | Indirectly modulated (via inflammatory pathway inhibition) | Potential role in regulating immune cell responses. | archivesofmedicalscience.complos.orgresearchgate.net |
List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (Acetyl-L-carnitine, ALCAR) |
| L-carnitine |
| Glutamate (B1630785) |
| N-methyl-D-aspartate (NMDA) |
| Malondialdehyde (MDA) |
| Superoxide |
| Hydrogen peroxide |
| Glutathione (GSH) |
| Cytochrome c |
| Tumor necrosis factor-α (TNF-α) |
| Cyclooxygenase-2 (COX2) |
| Allograft inflammatory factor 1 (AIF1) |
| α-lipoic acid |
| Malonyl-CoA |
| Acetyl-CoA |
Role in Cellular Adaptability and Metabolic Flexibility Under Stress Conditions
This compound, the acetylated form of L-carnitine, plays a significant role in enhancing cellular adaptability and metabolic flexibility, particularly under conditions of stress. Its mechanisms of action are multifaceted, involving the modulation of mitochondrial function, gene expression, and the cellular stress response network.
Under stressful conditions such as oxidative stress and nutrient deprivation, cells must adapt their metabolic processes to maintain energy homeostasis and ensure survival. This compound contributes to this adaptation by supporting mitochondrial bioenergetics. It facilitates the transport of acetyl groups into the mitochondrial matrix, which can then enter the Krebs cycle for ATP production. This is particularly crucial when normal glucose metabolism is impaired. By providing an alternative fuel source, acetylcarnitine helps maintain cellular energy levels, which is vital for all adaptive and repair processes.
A key aspect of its protective role is the modulation of the cellular redox state. This compound has been shown to mitigate oxidative stress by several means. It can directly scavenge free radicals and reduce the production of reactive oxygen species (ROS). imrpress.com Furthermore, it enhances the cell's endogenous antioxidant defenses. Research indicates that acetylcarnitine up-regulates the expression of crucial antioxidant enzymes and cytoprotective proteins. imrpress.com This is achieved in part through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. imrpress.com Acetylcarnitine facilitates the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes. imrpress.com
One of the significant outcomes of Nrf2 activation by acetylcarnitine is the increased expression of vitagenes. nih.govnih.gov Vitagenes are a group of genes that are instrumental in preserving cellular homeostasis during stressful events. nih.govresearchgate.net This network includes heat shock proteins (HSPs) like Hsp70 and Hsp60, as well as the thioredoxin and sirtuin systems. imrpress.comnih.gov These proteins act as molecular chaperones, helping to refold damaged proteins and prevent the aggregation of misfolded proteins, thereby maintaining cellular integrity under stress. imrpress.com
The role of this compound in promoting metabolic flexibility is also critical. Metabolic flexibility is the capacity of a cell to switch between different fuel sources in response to nutrient availability and metabolic demand. vt.edunih.govresearchgate.net In situations of nutrient overload or deficiency, metabolic inflexibility can arise, leading to cellular dysfunction. mdpi.com Acetylcarnitine helps maintain the balance of the acetyl-CoA/CoA ratio within the mitochondria. mdpi.comresearchgate.net An accumulation of acetyl-CoA can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), hindering glucose oxidation. nih.govnih.gov By converting acetyl-CoA to acetylcarnitine, which can be transported out of the mitochondria, the free CoA pool is replenished, allowing for the continued optimal function of metabolic pathways like glycolysis. mdpi.comresearchgate.net This buffering of the acetyl-CoA pool is a crucial mechanism for preventing metabolic bottlenecks and enhancing the cell's ability to adapt to changing energy demands. nih.govmdpi.com
Under conditions of serum starvation, a model for nutrient deprivation, acetylcarnitine has been demonstrated to improve the survival of adipose-derived stem cells. nih.gov It achieves this by reducing ROS levels, inhibiting apoptosis, and maintaining the expression of proliferation markers. nih.gov This highlights its ability to support cellular resilience in nutrient-scarce environments.
The following tables summarize key research findings on the effects of this compound under various stress conditions:
Table 1: Effects of this compound on Cellular Responses to Oxidative Stress
| Stressor | Model System | Observed Effects of Acetylcarnitine | Research Findings |
| Amyloid beta (Aβ) toxicity | Primary cortical neuronal cultures | Reduced Aβ toxicity, up-regulation of Heme Oxygenase-1 (HO-1) | Acetylcarnitine-mediated induction of HO-1, a potent antioxidant enzyme, protects neurons from Aβ-induced oxidative damage. imrpress.com |
| Hydrogen peroxide | Mouse oocytes | Improved meiotic completion and oocyte quality, prevention of increased Cpt1c expression, and stabilization of mitochondrial respiration and ATP production. | Acyl-carnitines, including acetylcarnitine, counteract the negative effects of oxidative stress on mitochondrial function and oocyte development. mdpi.com |
| General Oxidative Stress | Senescent rats | Decreased oxidative stress biomarkers, induction of heat shock proteins (Hsp70, Hsp60), and Thioredoxin Reductase. | Acetylcarnitine enhances the vitagene system, a key intracellular redox system involved in neuroprotection, thereby reducing age-related oxidative damage. imrpress.com |
Table 2: Role of this compound in Metabolic Flexibility and Nutrient Stress
| Stress Condition | Model System | Effect of Acetylcarnitine | Mechanism |
| Nutrient Deprivation (Serum Starvation) | Adipose-derived stem cells (ADSCs) | Improved proliferation, reduced senescence, decreased ROS, and inhibition of apoptosis. | Acetylcarnitine acts as an energy metabolism regulator and free radical scavenger, preserving mitochondrial function and promoting cell survival. nih.gov |
| High-fat diet / Nutrient Overload | Human subjects, muscle-specific Crat knockout mice | Enhanced insulin (B600854) action and improved glucose tolerance. | Acetylcarnitine facilitates the mitochondrial efflux of excess acetyl groups, preventing the inhibition of pyruvate dehydrogenase (PDH) and promoting metabolic flexibility. nih.gov |
| Chronic Restraint Stress | Mice | Normalized levels of energy-related metabolites (taurine, phosphocreatine, glutamine, phosphocholine) in the nucleus accumbens. | Acetylcarnitine counteracts stress-induced alterations in neuroenergetics, suggesting a restoration of energy balance in the brain. biorxiv.org |
Research Methodologies and Analytical Approaches
In Vitro Experimental Models
In vitro models are fundamental for dissecting the specific cellular and molecular pathways modulated by (±)-Acetylcarnitine chloride. These controlled experimental systems enable researchers to probe the compound's direct effects on various cell types and biological processes.
A diverse array of cell lines has been instrumental in elucidating the mechanisms of this compound. In oncological research, human liver (HepG2), colorectal (HT29 and SW480), ovarian (OVCAR-3 and SKOV-3), and prostate (PC3, Du-145, LNcap) adenocarcinoma cell lines have been utilized. nih.govnih.govspandidos-publications.comresearchgate.net Studies have shown that the compound can decrease the proliferation of SKOV-3 cells at higher concentrations and potentiate the anticarcinogenic effects of butyrate in SW480 colon cancer cells. spandidos-publications.comapexbt.com
In the context of neuroscience, primary neuronal cultures derived from the cerebral cortex, striatum, thalamus, and hippocampus of rat embryos serve as crucial models. nih.govresearchgate.netnih.gov These cultures have been used to demonstrate the neuroprotective properties of this compound, including its ability to reduce cell mortality induced by serum deprivation and to attenuate neurotoxicity caused by agents like glutamate (B1630785), kainic acid, N-methyl-D-aspartate (NMDA), and β-amyloid fragments. nih.gov The compound has been shown to promote neuronal survival and mitochondrial activity in a concentration-dependent manner in these primary cultures. researchgate.net
Below is a table summarizing the cell lines used in this compound research and the key findings.
| Cell Line | Tissue of Origin | Research Area | Key Findings |
| HepG2 | Human Liver Adenocarcinoma | Oncology | Reduced cell migration and downregulated expression of MMP9 and VEGF. nih.govnih.gov |
| HT29 | Human Colorectal Adenocarcinoma | Oncology | Reduced cell migration and downregulated expression of MMP9 and VEGF. nih.govnih.gov |
| SW480 | Human Colon Adenocarcinoma | Oncology | Potentiated butyrate-induced apoptosis and cell death. spandidos-publications.com |
| SKOV-3 | Human Ovarian Cancer | Oncology | Slightly but significantly decreased cell proliferation at higher concentrations. apexbt.com |
| OVCAR-3 | Human Ovarian Cancer | Oncology | No effect on the expression of nerve growth factor receptors. apexbt.com |
| PC3, Du-145, LNcap | Human Prostate Cancer | Oncology | Reduced apoptosis, adhesion, migration, and invasion. researchgate.net |
| Primary Neuronal Cultures | Rat Embryo (Cerebral Cortex, Hippocampus) | Neuroscience | Reduced cell mortality from serum deprivation and attenuated neurotoxicity from glutamate, kainic acid, NMDA, and β-amyloid. nih.gov |
Biochemical assays are critical for understanding how this compound influences cellular metabolism and enzyme function. In preclinical models of traumatic brain injury, a key area of investigation has been its effect on the pyruvate (B1213749) dehydrogenase complex (PDHC), an enzyme crucial for cerebral energy metabolism. nih.gov Research has also focused on its role in mitochondrial respiration. Studies in aged rats have shown that supplementation can reverse the age-associated decline in mitochondrial membrane potential and increase cellular oxygen consumption. pnas.org
In models of diabetic neuropathy, treatment with this compound has been shown to prevent decreases in Na+-K+-ATPase and Mg2+-ATPase activity in the sciatic nerve. nih.gov Furthermore, its impact on mitochondrial function has been assessed through assays of NADH dehydrogenase (complex I) and cytochrome C oxidase (complex IV) activities in models of spinal cord injury. nih.gov The compound is known to be essential for mitochondrial fatty acid transport. abcam.com
Molecular biology techniques provide insights into the effects of this compound on gene and protein expression.
Gene Expression Analysis: Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) have been used to show that the compound can downregulate the mRNA expression of matrix metallopeptidase 9 (MMP9) and vascular endothelial growth factor (VEGF) in HepG2 and HT29 cancer cell lines. nih.govnih.gov In a rat model, suppression subtractive hybridization methodology identified that chronic treatment up-regulated the expression of prostaglandin D(2) synthase and cytochrome b oxidase, while down-regulating ferritin-H expression in the brain. nih.gov Studies in PC12 cells have also shown its ability to modulate the expression of genes like Tp53 in response to toxicity. nih.gov
Protein Acetylation Quantification: Research has indicated that this compound can increase the levels of acetylated histone H4, suggesting a role in epigenetic regulation. spandidos-publications.com
Western Blotting: This technique has been widely used to assess changes in protein levels. In SW480 colon cancer cells, Western blotting revealed that the compound, in combination with butyrate, affected levels of proteins involved in cell cycle control and apoptosis, such as cyclin D1, p21, PARP, Bcl-XL, and survivin. spandidos-publications.com It has also been used to confirm the presence of the OCTN2 carnitine transporter in these cells. spandidos-publications.com In models of depression, Western blotting was employed to analyze protein expression in brain tissue. archivesofmedicalscience.com
A variety of cell-based assays are employed to evaluate the functional consequences of treatment with this compound.
Proliferation: The MTT assay is commonly used to determine cell viability and the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines like HepG2 and HT29. nih.govnih.govbohrium.com
Migration: Wound healing assays are utilized to assess the effect on cell migration. In both HepG2 and HT29 cells, this compound was found to significantly reduce the ability of the cells to close an artificial wound, indicating an inhibitory effect on migration. nih.govnih.gov Similar anti-migratory effects were observed in prostate cancer cell lines. researchgate.net
Apoptosis: Apoptosis, or programmed cell death, is often evaluated using DNA fragmentation assays. nih.govnih.gov In cancer cells, the compound has been shown to induce apoptosis. nih.gov In primary neuronal cultures, it has demonstrated anti-apoptotic effects, attenuating DNA fragmentation and nuclear condensation. researchgate.net
Mitochondrial Function: Assays using fluorescent dyes like rhodamine 123 are used to measure mitochondrial membrane potential. pnas.org Studies in aged rats have shown that this compound can reverse the age-related decline in this key functional parameter. pnas.org It has also been shown to improve mitochondrial respiration in preclinical injury models. institutolala.com.mx
Preclinical In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects and therapeutic potential of this compound in the context of a whole organism, providing crucial data on its efficacy in various disease states.
This compound has been extensively studied in a range of animal models for various pathological conditions.
Neurodegenerative Disorders: In a Drosophila melanogaster model of Alzheimer's disease, the compound helped preserve cholinergic neurons and restore memory. nih.gov In the Mecp21lox mouse model of Rett syndrome, it improved weight gain, grip strength, and activity levels, and rescued hippocampal dendritic morphology abnormalities. plos.org Studies in aged rats have also demonstrated improvements in learning and memory. nih.govnih.gov
Brain Injury: In a rat model of traumatic brain injury (TBI) using a controlled cortical impact, the compound improved behavioral outcomes and reduced brain lesion volume. johnshopkins.eduresearchgate.netnih.gov It has also shown neuroprotective effects in animal models of cerebral ischemia. nih.govinstitutolala.com.mx
Metabolic Imbalances: In rats with streptozotocin-induced diabetes, a model for diabetic peripheral neuropathy, treatment with this compound normalized plasma and endoneurial L-carnitine levels and prevented associated metabolic and functional changes, such as decreased nerve conduction velocity and altered ATPase activity. nih.gov
Mood Dysregulation: The compound has been investigated in models of depression. In the cuprizone intoxication mouse model, which induces demyelination and depressive-like behaviors, this compound attenuated these behaviors, facilitated remyelination, and modulated nitric oxide levels in the prefrontal cortex. brieflands.comresearchgate.net It has also shown antidepressant-like effects in other rodent models. frontiersin.org
A summary of findings from preclinical in vivo models is presented in the table below.
| Disease Model | Animal | Key Findings |
| Alzheimer's Disease | Drosophila melanogaster | Preserved cholinergic neurons and improved memory impairment. nih.gov |
| Rett Syndrome (Mecp21lox) | Mouse | Improved general health, motor function, and rescued dendritic morphology. plos.org |
| Traumatic Brain Injury (Controlled Cortical Impact) | Rat | Improved neurological outcome (beam walking, novel object recognition) and reduced cortical lesion volume. johnshopkins.eduresearchgate.netnih.gov |
| Diabetic Neuropathy (Streptozotocin-induced) | Rat | Normalized carnitine levels and prevented decreases in nerve conduction velocity and Na+-K+-ATPase activity. nih.gov |
| Depression (Cuprizone-induced Demyelination) | Mouse | Attenuated depressive-like behaviors and promoted remyelination. brieflands.comresearchgate.net |
| Aging | Rat | Improved learning ability, memory, and ambulatory activity; partially restored mitochondrial function. pnas.orgnih.govnih.gov |
Assessment of Behavioral and Functional Outcomes in Preclinical Models
The effects of acetyl-L-carnitine (B1666533) (ALC) on behavior and function have been investigated in various preclinical models, demonstrating its potential to ameliorate deficits associated with aging and neurodevelopmental disorders. In aged rats, chronic ALC treatment has been shown to improve performance in cognitive tasks. nih.gov Specifically, it significantly enhanced learning in simple discrimination tests and improved efficiency in tasks requiring differential reinforcement of low rates of responding, as indicated by a lower number of nonrewarded responses. nih.gov
In a mouse model of Rett Syndrome, a neurodevelopmental disorder, daily ALC administration from birth resulted in notable improvements in several functional and behavioral parameters. plos.org Treated mutant mice showed better weight gain, increased grip strength, and higher activity levels. plos.org Furthermore, ALC treatment modestly improved cognitive function in an object recognition task during the early stages of the disease. plos.org
ALC has also demonstrated analgesic effects in a mouse model of Fabry disease, a condition characterized by neuropathic pain. nih.gov The treatment led to a significant increase in pain thresholds, as measured by the paw withdrawal latency test. nih.gov Studies in immature rat models of traumatic brain injury have also pointed to the compound's ability to improve behavioral outcomes post-injury. nih.govresearchgate.net
Table 1: Summary of this compound Effects on Behavioral and Functional Outcomes in Preclinical Models
| Preclinical Model | Key Behavioral/Functional Assessments | Observed Outcomes with ALC Treatment |
|---|---|---|
| Aged Rats | Discrimination Learning | Improved learning ability and performance nih.gov |
| Rett Syndrome (Mouse Model) | Grip Strength, Locomotor Activity, Object Recognition | Improved grip strength, activity levels, and cognitive function plos.org |
| Fabry Disease (Mouse Model) | Paw Withdrawal Latency (Pain Response) | Increased pain threshold, indicating analgesia nih.gov |
| Traumatic Brain Injury (Rat Pup Model) | Memory and Functional Outcomes | Improved long-term functional outcomes, including memory nih.gov |
Neurochemical and Biochemical Profiling in Animal Tissues
Research into the effects of this compound in animal models has revealed significant modulation of neurochemical and biochemical pathways, particularly concerning neurotransmitter systems, energy metabolism, and oxidative stress.
One of the key neurochemical effects observed is its influence on the cholinergic system. Acetyl-L-carnitine (ALC) can serve as an acetyl group donor for the synthesis of acetylcholine (B1216132), a critical neurotransmitter for cognitive function. plos.orgnih.gov Administration of ALC has been shown to stimulate the synthesis and release of acetylcholine, which may underlie some of the observed improvements in motor and cognitive functions in preclinical models. plos.org Beyond the cholinergic system, ALC is also implicated in the modulation of excitatory amino acid neurotransmitters, such as glutamate, and can be a precursor for glutamate, glutamine, and GABA. plos.orgnih.gov In a mouse model of Fabry disease, ALC-induced analgesia was linked to an increased expression of the metabotropic glutamate receptor 2 (mGlu2) in the spinal cord, highlighting its impact on glutamatergic signaling. nih.gov
Biochemical profiling has demonstrated that ALC plays a crucial role in cellular energy metabolism. It is a vital component in mitochondrial fatty acid β-oxidation and can improve mitochondrial respiration. nih.govnih.gov In vivo studies have shown that ALC treatment can normalize levels of high-energy phosphates and phosphomonoesters in the brain, indicating an improvement in brain energy metabolism. nih.gov This is particularly relevant in conditions of brain injury, where ALC has been found to ameliorate metabolic dysfunction. nih.gov
Furthermore, ALC exhibits significant antioxidant and anti-apoptotic properties. researchgate.net It contributes to the reduction of oxidative stress, which is a key factor in cellular damage in various pathological conditions. nih.govnih.gov In models of cisplatin-induced cardiotoxicity, ALC's antioxidant activity was noted. nih.gov Studies in primary cultured neurons have confirmed that ALC and L-carnitine promote neuronal survival by attenuating apoptosis, as evidenced by decreased DNA fragmentation and nuclear condensation. researchgate.net
Histopathological and Morphological Assessments
Histopathological and morphological analyses in preclinical studies have provided microscopic evidence of the effects of this compound on tissue structure, particularly in the nervous system and in models of tissue damage.
In a mouse model of Rett Syndrome, long-term treatment with acetyl-L-carnitine (ALC) from birth led to a significant rescue of neuronal morphology. Specifically, an almost complete amelioration of hippocampal dendritic morphology abnormalities was observed in the mutant mice. plos.org This finding suggests a neuroprotective or neurorestorative role for ALC during critical periods of brain development.
In models of chemotherapy-induced toxicity, ALC has been shown to mitigate tissue damage. In studies of cisplatin-induced cardiotoxicity, histopathological evaluation of heart tissue stained with hematoxylin and eosin (H&E) was used to assess morphological changes such as edema, congestion, and necrosis. nih.gov Similarly, in cisplatin-induced nephrotoxicity models, kidney specimens were examined using light and electron microscopy to evaluate pathological changes. karger.com The protective effects of ALC against cisplatin-induced ototoxicity have also been investigated through histomorphologic, immunohistochemical, and ultrastructural examinations of the organ of Corti, which revealed that ALC administration reduced apoptosis and tissue damage. karger.com
Advanced Analytical Chemistry Techniques for Acetylcarnitine and Acylcarnitines
The quantification and profiling of acetylcarnitine and other acylcarnitines in biological matrices are essential for both clinical diagnostics and biomedical research. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Profiling and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the analysis of acetylcarnitine and the broader panel of acylcarnitines. bevital.no This technique offers high sensitivity and specificity, allowing for the accurate quantification of these compounds in complex biological samples like plasma and tissues. bevital.nonih.gov LC-MS/MS methods are crucial for creating acylcarnitine profiles, which can serve as diagnostic markers for inherited metabolic disorders related to fatty acid and amino acid oxidation. nih.govnih.gov
Different chromatographic approaches can be coupled with mass spectrometry. Reverse-phase liquid chromatography is commonly used, and ultra-high-performance liquid chromatography (UHPLC) systems enhance the speed and resolution of separation. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied, offering the advantage of analyzing these polar compounds without the need for chemical derivatization, thereby simplifying sample preparation and preventing potential artifacts from hydrolysis of acyl esters. bevital.nobevital.no
The mass spectrometer, typically a triple quadrupole instrument, is operated in multiple-reaction monitoring (MRM) mode. researchgate.net This involves selecting the protonated molecule (precursor ion) of a specific acylcarnitine and monitoring a characteristic fragment ion (product ion) produced after collision-induced dissociation. For most acylcarnitines, a prominent product ion at a mass-to-charge ratio (m/z) of 85 is used for quantification. researchgate.net The use of stable isotope-labeled internal standards, such as d3-acetylcarnitine, is standard practice to ensure accurate quantification. bevital.no
Table 2: Comparison of LC-MS/MS Methodologies for Acetylcarnitine Analysis
| Technique | Key Features | Advantages |
|---|---|---|
| UHPLC-MS/MS | Utilizes sub-2 µm particle columns for separation. | High resolution, speed, and accuracy; capable of separating isomers researchgate.net |
| HILIC-MS/MS | Employs a hydrophilic stationary phase for retaining polar compounds. | Allows for analysis without derivatization, reducing sample preparation time and potential artifacts bevital.nobevital.no |
| Low-Resolution LC-MS | Uses instruments like ion traps (e.g., QTrap). | Enables robust, high-throughput screening of a comprehensive array of acylcarnitines nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone technique in clinical chemistry, particularly for the analysis of organic acids in urine. mdpi.com While LC-MS/MS is now more common for direct acylcarnitine profiling, GC-MS remains a valuable complementary method. In the context of metabolic disorders, GC-MS is often used to analyze the pattern of organic acids, which can provide diagnostic information that complements acylcarnitine data. mdpi.com
For the analysis of acylcarnitines themselves by GC-MS, chemical derivatization is necessary to increase the volatility of these polar compounds. researchgate.net After derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for ionization and detection, allowing for their identification and quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-performance liquid chromatography (HPLC) coupled with various detectors has been widely used for the determination of acetylcarnitine. Since acetylcarnitine lacks a strong native chromophore, its detection often requires pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag.
One common approach involves derivatization with fluorescent agents like 1-aminoanthracene. nih.govunipd.it The resulting fluorescent derivatives are separated on a reversed-phase column (e.g., C18) and monitored using a fluorescence detector, providing a highly sensitive method for quantification in plasma. nih.govunipd.it Another derivatization strategy uses p-bromophenacyl bromide, allowing for subsequent quantification by HPLC with UV detection. tandfonline.com
HPLC is also instrumental in determining the enantiomeric purity of acetyl-L-carnitine. nih.gov This is achieved through an indirect method where the enantiomers are derivatized with a chiral reagent, such as L-alanine-β-naphthylamide. The resulting diastereomers can then be separated on a standard achiral column (e.g., ODS) and quantified by UV detection. nih.gov Furthermore, simple reversed-phase HPLC methods using mobile phases containing acetonitrile and an acid (like phosphoric or formic acid) can be used for analysis, with detection by UV or mass spectrometry. sielc.com
Methodologies for Sample Preparation and Derivatization in Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissue is contingent upon robust sample preparation and, when necessary, derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its detectability by analytical instruments, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Common sample preparation techniques aim to separate acetylcarnitine from complex biological components like proteins. Protein precipitation is a widely used initial step, often employing organic solvents like acetonitrile or methanol, or acids such as perchloric acid, to denature and precipitate proteins, which are then removed by centrifugation. nih.govthermofisher.comabcam.comthermofisher.com
Following initial cleanup, more selective extraction methods may be applied.
Solid-Phase Extraction (SPE) is frequently utilized to isolate carnitines from the sample matrix. Various sorbents can be employed, including cation-exchange materials that retain the positively charged acetylcarnitine, which is later eluted with a suitable solvent. researchgate.netnih.govunipd.it Mixed-mode SPE, combining both cation exchange and reversed-phase properties (e.g., C8+SCX), has also been shown to be effective. nih.gov
Liquid-Liquid Extraction (LLE) offers an alternative for sample purification, where analytes are partitioned between two immiscible liquid phases to separate them from interfering compounds. researchgate.netmdpi.com
Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe, allowing for the processing of small sample volumes. researchgate.net
Due to the polar and ionic nature of acetylcarnitine, direct analysis can be challenging. Therefore, derivatization is often performed to improve its chromatographic retention and ionization efficiency in mass spectrometry. A common strategy is esterification of the carboxyl group.
Butylation: Acetylcarnitine is converted to its butyl ester by reacting it with butanolic acid (n-butanol) in the presence of an acid catalyst like acetyl chloride or hydrochloric acid. nih.govnih.gov This increases the hydrophobicity of the molecule, improving its retention on reversed-phase chromatography columns.
Other Derivatization Reagents: Reagents such as 3-nitrophenylhydrazine (3NPH) and 1-aminoanthracene have also been used. unipd.itnih.gov 3NPH derivatization modifies the carboxyl group and has been shown to increase signal intensity and achieve a linear elution profile on reversed-phase columns. nih.gov
It is noteworthy that advancements in analytical techniques, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), have enabled the analysis of acetylcarnitine and other polar metabolites without the need for derivatization, simplifying the workflow. sigmaaldrich.combevital.no
Below is an interactive table summarizing common sample preparation and derivatization methodologies for acetylcarnitine analysis.
| Methodology | Matrix | Description | Key Reagents/Materials | Purpose | Reference(s) |
| Protein Precipitation | Plasma, Serum, Whole Blood, Tissue | Removal of proteins by inducing their insolubility. | Acetonitrile, Methanol, Perchloric Acid | Initial sample cleanup, removal of major interferences. | nih.govthermofisher.comabcam.com |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Analyte isolation based on physical and chemical interactions with a solid sorbent. | Cation-exchange, C8, or mixed-mode (C8+SCX) sorbents | Selective extraction and concentration of acetylcarnitine. | researchgate.netnih.govunipd.it |
| Liquid-Liquid Extraction (LLE) | Urine | Separation of analytes based on their differential solubility in immiscible liquids. | Ethyl acetate, Diethyl ether | Purification and removal of water-soluble interferences. | mdpi.com |
| Derivatization (Butylation) | Dried Samples (from plasma, tissue, etc.) | Conversion to butyl esters to increase hydrophobicity. | n-butanol, Acetyl chloride, Butanolic-HCl | Improve chromatographic retention and MS sensitivity. | nih.govnih.gov |
| Derivatization (3NPH) | Plasma, Whole Blood, Tissue | Reaction with 3-nitrophenylhydrazine to modify the carboxyl group. | 3-nitrophenylhydrazine (3NPH), EDC, Pyridine | Increase signal intensity and improve chromatographic profile. | nih.gov |
| Direct Analysis (No Derivatization) | Plasma, Urine | Analysis using specialized chromatography like HILIC. | HILIC columns | Simplifies sample workflow by avoiding derivatization step. | nih.govsigmaaldrich.com |
Application in Metabolomics for Biomarker Discovery in Research Settings
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for discovering novel biomarkers of disease. aacrjournals.org this compound, as a key intermediate in fatty acid metabolism and cellular energy production, is frequently measured in metabolomic studies and has been identified as a potential biomarker in various research settings, including cancer, neurological disorders, and metabolic diseases. researchgate.netnih.govnih.gov
Neurological and Psychiatric Disorders Alterations in acetylcarnitine levels have been linked to several neurological conditions.
Alzheimer's Disease: Studies have reported that declining blood levels of acetylcarnitine correlate with the severity of Alzheimer's disease, particularly in women. technologynetworks.comclpmag.com These levels were found to track with established disease markers like amyloid-beta and tau proteins in cerebrospinal fluid. technologynetworks.comclpmag.com A study involving healthy subjects, individuals with subjective memory complaint, mild cognitive impairment, and Alzheimer's disease found that acetyl-L-carnitine levels progressively decreased across these groups. researchgate.net
Major Depressive Disorder (MDD): Research has indicated that serum levels of acetyl-L-carnitine are significantly lower in patients with MDD compared to healthy controls. researchgate.netfrontiersin.org Furthermore, these levels were negatively correlated with the severity of depressive symptoms, suggesting its potential as a diagnostic biomarker for MDD. researchgate.netfrontiersin.org
Neurotoxicity: In animal models of phenobarbital-induced neurotoxicity, plasma acetylcarnitine (C2) was identified as a potential toxicity biomarker. nih.govnih.govresearchgate.net
Cancer Research Metabolic reprogramming is a hallmark of cancer, and changes in carnitine metabolism have been observed in various malignancies.
Hepatocellular Carcinoma (HCC): Metabolomic profiling of liver tissues from HCC patients revealed that acetylcarnitine levels were strongly correlated with tumor grade and could distinguish tumor tissue from non-tumorous tissue. aacrjournals.orgnih.gov Subsequent analysis of serum samples validated that serum acetylcarnitine could serve as a diagnostic and prognostic biomarker for HCC. aacrjournals.orgnih.gov Other studies have also noted that patients with HCC show alterations in serum concentrations of various acylcarnitines. nih.gov
Breast Cancer: A metabolomics analysis of plasma from breast cancer patients found an association between acetylcarnitine and the risk of developing the disease. semanticscholar.org
Metabolic and Mitochondrial Dysfunction As a key player in mitochondrial energy metabolism, acetylcarnitine is a direct indicator of mitochondrial function.
Type 2 Diabetes (T2D): Acetylcarnitine is implicated in insulin (B600854) sensitivity and glucose homeostasis. nih.govunimi.it Studies have shown positive correlations between plasma acetylcarnitine and HbA1c, a marker of glucose control, in T2D patients. mdpi.com Carnitine supplementation has been found to improve insulin sensitivity and increase skeletal muscle acetylcarnitine concentrations in individuals with T2D. nih.gov
Mitochondrial Dysfunction: Acylcarnitines are considered reliable translational biomarkers of mitochondrial dysfunction. researchgate.netnih.gov Their accumulation can indicate a mismatch between fatty acid entry into the mitochondria and the capacity for β-oxidation, a pattern observed in various states of metabolic stress and toxicity. nih.govmdpi.com
The following interactive table summarizes key research findings on acetylcarnitine as a potential biomarker.
| Disease/Condition | Biological Matrix | Key Finding | Analytical Platform | Patient/Model Cohort | Reference(s) |
| Hepatocellular Carcinoma | Liver Tissue, Serum | Acetylcarnitine levels correlated with tumor grade and could distinguish HCC from normal tissue and cirrhosis. | Mass Spectrometry-based Metabolomics | 50 HCC patients (tissue); validation in 58 serum samples (HCC, cirrhosis, healthy). | aacrjournals.orgnih.gov |
| Alzheimer's Disease | Blood/Serum | Decreased acetyl-L-carnitine levels correlated with disease severity, especially in women. | Not specified | Patients with mild cognitive impairment and Alzheimer's disease. | technologynetworks.comclpmag.comresearchgate.net |
| Major Depressive Disorder | Serum | Significantly lower acetyl-L-carnitine levels in MDD patients compared to healthy controls. | Not specified | 89 MDD patients and 89 healthy controls. | researchgate.netfrontiersin.org |
| Type 2 Diabetes | Plasma, Skeletal Muscle | Carnitine supplementation improved insulin sensitivity and increased muscle acetylcarnitine. | 1H-MRS | 32 patients with Type 2 Diabetes. | nih.gov |
| Drug-induced Mitochondrial Dysfunction | Serum (Mouse Model) | Elevated serum acylcarnitines observed after treatment with hepatotoxic drugs causing mitochondrial damage. | Metabolomics | Mice treated with acetaminophen. | nih.gov |
| Phenobarbital Neurotoxicity | Plasma (Animal Model) | Plasma acetylcarnitine (C2) identified as a potential toxicity biomarker. | LC-MS/MS | Acute phenobarbital poisoning animal model. | nih.govnih.govresearchgate.net |
Emerging Research Areas and Future Directions
Investigation of Acetylcarnitine's Role in Metabolic Disorders Beyond Established Pathways
Traditionally, acetylcarnitine is recognized for its crucial role in transporting long-chain fatty acids into the mitochondria for β-oxidation. metwarebio.comnih.gov However, recent research has unveiled its more complex and diverse functions in metabolic health and disease, extending far beyond this canonical pathway. bohrium.com
Metabolic Flexibility and Glucose Homeostasis: One of the most significant emerging roles for acetylcarnitine is its involvement in metabolic flexibility—the ability of an organism to adapt fuel oxidation to fuel availability. metwarebio.combohrium.com In states of high energy demand or when there is an excess of acetyl-CoA from either glucose or fatty acid breakdown, carnitine acetyltransferase (CrAT) facilitates the conversion of acetyl-CoA to acetylcarnitine. mdpi.comwalshmedicalmedia.com This action buffers the mitochondrial acetyl-CoA pool, preventing its accumulation which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), a critical gatekeeper for glucose oxidation. walshmedicalmedia.com By mitigating the inhibition of PDH, acetylcarnitine helps maintain glucose uptake and utilization, thus influencing glucose tolerance. walshmedicalmedia.comdrugbank.com Studies have shown that individuals with impaired glucose tolerance have disturbed glucose homeostasis and metabolic inflexibility, which can be improved with carnitine supplementation. bohrium.com
Inter-organ Communication: Research now suggests that acetylcarnitine may act as a signaling molecule, facilitating communication between different organs. For instance, acetylcarnitine produced in skeletal muscle during exercise can be exported into the bloodstream and taken up by other tissues, such as the brain, where it may exert various effects. walshmedicalmedia.com This concept of an "inter-organ shuttle" for carnitine systems points to a more integrated role for acetylcarnitine in whole-body metabolism. walshmedicalmedia.com
Beyond Fatty Acid and Glucose Metabolism: The influence of acetylcarnitine extends to amino acid catabolism as well. The breakdown of certain amino acids produces acetyl-CoA, and the buffering capacity of the carnitine system helps manage these acetyl groups, preventing mitochondrial dysfunction. mdpi.com Furthermore, by binding to excess acyl groups, acetylcarnitine helps to prevent the toxic accumulation of acyl-CoA intermediates during periods of metabolic stress. metwarebio.com
Table 1: Research Findings on Acetylcarnitine's Expanded Metabolic Roles
| Research Focus | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Metabolic Flexibility | Acetylcarnitine buffers mitochondrial acetyl-CoA, preventing the inhibition of pyruvate dehydrogenase (PDH). | Helps maintain the ability to switch between glucose and fatty acid oxidation. | walshmedicalmedia.com |
| Glucose Homeostasis | Carnitine supplementation improved metabolic flexibility and glucose tolerance in individuals with impaired glucose tolerance. | Potential therapeutic target for conditions characterized by metabolic inflexibility, like type 2 diabetes. | bohrium.com |
| Inter-organ Shuttling | Acetylcarnitine produced in muscle during exercise is released into circulation and can be taken up by other organs. | Suggests a role in systemic signaling and metabolic coordination between tissues. | walshmedicalmedia.com |
| Amino Acid Metabolism | The carnitine system helps manage acetyl groups produced from amino acid breakdown. | Prevents mitochondrial dysfunction arising from amino acid catabolism. | mdpi.com |
| Detoxification | Binds to and helps remove excess acyl groups. | Protects against the toxic accumulation of acyl-CoA intermediates during metabolic stress. | metwarebio.com |
Exploration of Interactions with Other Endogenous and Exogenous Compounds
The biological effects of acetylcarnitine are also influenced by its interactions with a variety of both internally produced (endogenous) and externally introduced (exogenous) substances.
Endogenous Interactions: Acetylcarnitine's primary endogenous interaction is with Coenzyme A (CoA) and its acylated forms, most notably acetyl-CoA . This dynamic relationship is central to its function in buffering the mitochondrial acetyl-CoA/CoA ratio, which is crucial for energy production and preventing metabolic bottlenecks. researchgate.net The enzyme carnitine acetyltransferase (CrAT) mediates the reversible transfer of the acetyl group between carnitine and CoA. mdpi.com
Recent studies have also explored its role as an antioxidant. One mechanism involves the receptor tyrosine kinase A, through which acetylcarnitine can lead to a decrease in the production of free radicals and lipid peroxidation. drugbank.com
Exogenous Interactions: Research has investigated the interactions of acetylcarnitine with various drugs. For instance, it may alter the effects of anticoagulants like acenocoumarol , potentially increasing the risk of bleeding. webmd.com It has also been observed to interact with thyroid hormone , potentially decreasing its effectiveness. webmd.com
In the context of drug-induced toxicities, L-carnitine has been shown to be protective against the liver toxicity caused by valproic acid , a phenomenon linked to L-carnitine deficiency induced by the drug. webmd.com There is also research into the interaction between acetyl-L-carnitine (B1666533) and platinum-based chemotherapy drugs, exploring how it might modulate their antitumor activity. researchgate.net
Table 2: Examples of Acetylcarnitine Interactions
| Interacting Compound | Type | Nature of Interaction | Potential Outcome | Reference(s) |
|---|---|---|---|---|
| Acetyl-CoA | Endogenous | Reversible transfer of acetyl group mediated by CrAT. | Buffering of mitochondrial acetyl-CoA pool, regulation of energy metabolism. | mdpi.comresearchgate.net |
| Acenocoumarol | Exogenous | May enhance anticoagulant effect. | Increased risk of bleeding. | webmd.com |
| Thyroid Hormone | Exogenous | May decrease the hormone's efficacy. | Reduced effectiveness of thyroid hormone therapy. | webmd.com |
| Valproic Acid | Exogenous | Can prevent drug-induced liver toxicity. | L-carnitine deficiency caused by the drug is linked to its toxicity. | webmd.com |
| Platinum Compounds | Exogenous | Potential modulation of antitumor activity. | Ongoing research into synergistic effects in cancer therapy. | researchgate.net |
Deeper Elucidation of Signaling Networks and Molecular Targets
Emerging evidence indicates that acetylcarnitine and its related acylcarnitines are not merely metabolites but also act as signaling molecules that can influence various cellular pathways.
Proinflammatory Signaling: Studies have shown that certain acylcarnitines can activate proinflammatory signaling pathways. For example, long-chain acylcarnitines have been found to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govnih.gov They can also stimulate the phosphorylation of JNK and ERK, which are downstream components of many proinflammatory signaling cascades. nih.govnih.gov This has led to the hypothesis that the accumulation of specific acylcarnitines, as seen in conditions like insulin (B600854) resistance, may contribute to a chronic inflammatory state. nih.govnih.gov While the exact molecular targets are still being identified, the key cofactor MyD88, involved in pattern recognition receptor (PRR) signaling, appears to play a role. nih.govnih.gov
Neuroprotection and Neuromodulation: Beyond its metabolic roles, acetylcarnitine exhibits neuromodulatory, neurotrophic, and neuroprotective effects. drugbank.com It has been shown to prevent methamphetamine-induced structural damage to endothelial cells by affecting pathways involving integrin-linked kinase (ILK) and matrix metalloproteinase-9 (MMP-9). core.ac.uk In models of chronic pain, acetyl-L-carnitine was found to increase the protein levels of metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3), which is involved in modulating neurotransmission. caymanchem.comcaymanchem.com
Regulation of Gene Expression: Acetyl-CoA, which is in dynamic equilibrium with acetylcarnitine, is the sole donor for histone acetylation, an epigenetic modification that plays a fundamental role in regulating gene expression. acs.org By influencing the availability of acetyl-CoA, the carnitine system can indirectly impact which genes are turned on or off. This connection links cellular metabolic state directly to the regulation of the genome. acs.org
Table 3: Signaling Pathways and Molecular Targets of Acetylcarnitine
| Signaling Pathway/Target | Effect of Acetylcarnitine/Acylcarnitines | Cellular/Physiological Consequence | Reference(s) |
|---|---|---|---|
| Proinflammatory Pathways (JNK, ERK) | Phosphorylation is induced by long-chain acylcarnitines. | Activation of inflammation, increased expression of proinflammatory cytokines. | nih.govnih.gov |
| MyD88-dependent Signaling | Knockdown of MyD88 blunts the proinflammatory effects of acylcarnitine. | Suggests involvement of pattern recognition receptor pathways. | nih.govnih.gov |
| ILK/MMP-9 Pathway | Prevents methamphetamine-induced activation. | Protection of endothelial cell structure. | core.ac.uk |
| mGlu2/3 Receptors | Increases protein levels in models of chronic pain. | Analgesic effects. | caymanchem.comcaymanchem.com |
| Histone Acetylation | Influences the availability of acetyl-CoA, the substrate for histone acetyltransferases. | Epigenetic regulation of gene expression, linking metabolism to the genome. | acs.org |
Development and Refinement of Advanced Analytical Techniques for Isomer Discrimination and Comprehensive Metabolite Mapping
The accurate measurement of acetylcarnitine and other acylcarnitines is critical for both research and diagnostic purposes. However, the existence of isomers—molecules with the same chemical formula but different structures—presents a significant analytical challenge.
The Challenge of Isomers: Standard tandem mass spectrometry (MS/MS) methods used for acylcarnitine profiling, especially in newborn screening, often cannot distinguish between constitutional isomers and diastereomers. nih.govnih.gov This is a critical limitation because different isomers can be markers for distinct metabolic pathways or disorders. For example, isobaric matrix interferences can lead to the overestimation of certain metabolite concentrations, potentially resulting in false positives. nih.gov
Advanced Chromatographic and Mass Spectrometric Methods: To address this, researchers are developing more sophisticated analytical techniques. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography (UHPLC)-MS/MS allows for the chromatographic separation of these isomers before they are detected by the mass spectrometer. nih.govnih.gov
Key advancements include:
Derivatization: Chemical modification of acylcarnitines, such as butylation, can increase their ionization efficiency and allow for the discrimination of isobaric species that have different masses after derivatization. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic technique is particularly well-suited for retaining and separating highly polar compounds like acylcarnitines. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap can provide highly accurate mass measurements, which aids in the identification of unknown metabolites and improves the confidence of compound identification. researchgate.netrsc.org
Multi-point Calibration: Moving beyond single-point calibration to using multiple-point calibration curves with synthesized standards for each isomer significantly improves the accuracy and precision of quantification. nih.gov
These refined methods are essential for moving beyond simple "profiles" to achieve accurate quantification, which is necessary for reliable diagnostics, patient monitoring, and metabolism research. nih.gov
Genetic and Genomic Approaches to Understanding Carnitine System Regulation and Dysregulation
Genetics plays a fundamental role in determining the function of the carnitine system. Inherited mutations in genes that code for the enzymes and transporters involved in carnitine metabolism can lead to a range of metabolic disorders. geneticlifehacks.com
Key Genes in the Carnitine System:
SLC22A5: This gene encodes the OCTN2 transporter, which is responsible for the high-affinity, sodium-dependent transport of carnitine into cells. nih.govmdpi.comgeneticlifehacks.com Mutations in SLC22A5 cause primary carnitine deficiency, a condition characterized by impaired fatty acid oxidation. mdpi.comgeneticlifehacks.com
CPT1 and CPT2: These genes encode carnitine palmitoyltransferase I and II, respectively. These enzymes are essential for the transport of long-chain fatty acids into the mitochondria. nih.govgeneticlifehacks.com Deficiencies in either enzyme block fatty acid oxidation. nih.gov
SLC25A20: This gene encodes the carnitine-acylcarnitine translocase (CACT), which transports acylcarnitines across the inner mitochondrial membrane. nih.govmdpi.com Mutations lead to severe metabolic crises. mdpi.com
Genome-Wide Association Studies (GWAS): Modern genomic approaches, such as GWAS, are being used to identify genetic variants that influence carnitine metabolism and related traits. For example, a study on stored red blood cells identified polymorphisms in a region on chromosome 11, which includes the SLC22A5 gene, that were significantly associated with L-carnitine levels. nih.gov This type of research helps to uncover the genetic underpinnings of individual differences in carnitine metabolism and may explain why some individuals are more susceptible to carnitine-related disorders. nih.gov
Transcriptional Regulation: Research is also delving into how the expression of these genes is controlled. In microorganisms like Pseudomonas aeruginosa, transcriptional regulators such as CdhR and GbdR have been identified that control the expression of genes for carnitine catabolism in response to the availability of carnitine and its metabolites. asm.org While the regulation in humans is more complex, these studies provide models for understanding how cells can fine-tune carnitine metabolism based on metabolic needs.
Table 4: Key Genes Involved in Carnitine System Regulation
| Gene | Encoded Protein | Function | Associated Disorder | Reference(s) |
|---|---|---|---|---|
| SLC22A5 | Organic Cation/Carnitine Transporter 2 (OCTN2) | High-affinity carnitine transport into cells. | Primary Carnitine Deficiency | mdpi.comgeneticlifehacks.com |
| CPT1 | Carnitine Palmitoyltransferase I | Catalyzes the first step of long-chain fatty acid transport into mitochondria. | CPT I Deficiency | nih.govgeneticlifehacks.com |
| CPT2 | Carnitine Palmitoyltransferase II | Catalyzes the regeneration of acyl-CoA inside the mitochondrial matrix. | CPT II Deficiency | nih.govgeneticlifehacks.com |
| SLC25A20 | Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitine across the inner mitochondrial membrane. | CACT Deficiency | nih.govmdpi.com |
Q & A
Q. What is the role of (±)-Acetylcarnitine chloride in mitochondrial fatty acid transport and energy metabolism?
this compound is critical for mitochondrial fatty acid transport and high-energy phosphate exchange. It acts as an intermediate in lipid metabolism by facilitating the shuttling of acetyl groups into mitochondria for β-oxidation . The compound’s structural homologs, such as (±)-Propionylcarnitine chloride, share similar roles in short-chain fatty acid metabolism . Methodologically, its activity can be assessed using isotopic labeling or enzyme-coupled assays to track acetyl group transfer efficiency.
Q. How is this compound quantified in biological samples?
Traditional methods include high-performance liquid chromatography (HPLC) with derivatization agents like 4'-bromophenacyl bromide for urine analysis . Non-invasive alternatives, such as T1-edited magnetic resonance spectroscopy (¹H-MRS), enable dynamic quantification in skeletal muscle and serum, minimizing reliance on invasive biopsies . For example, ¹H-MRS with TE=350 ms improves differentiation between lipid and acetylcarnitine resonances in overweight populations .
Q. What are the optimal storage and handling conditions for this compound in experimental settings?
The compound should be stored at -20°C under desiccating conditions, with stock solutions prepared in aliquots to avoid repeated freeze-thaw cycles. Solutions are stable for up to one month at -20°C but should be equilibrated to room temperature for ≥1 hour before use . Purity (>98%) and solubility (up to 100 mM in water) are critical for reproducibility in in vitro assays .
Advanced Research Questions
Q. How do discrepancies in this compound’s cholinergic activity across studies arise, and how can they be resolved?
this compound exhibits weak cholinergic agonism, but conflicting reports on its potency may stem from differences in experimental models (e.g., retinal ganglion cells vs. neuronal cultures) or assay conditions (e.g., CoA:acetyl-CoA ratios). For instance, in retinal cells, it blocks GABA-activated chloride currents, suggesting tissue-specific effects . Standardizing protocols (e.g., using defined CoA/acetyl-CoA ratios) and validating receptor binding assays (e.g., nicotinic vs. muscarinic AChR subtypes) can mitigate variability .
Q. What is the relationship between this compound concentrations and metabolic flexibility in type 2 diabetes (T2DM) or prediabetic states?
Impaired glucose-tolerant (IGT) individuals exhibit blunted diurnal variation in acetylcarnitine levels compared to healthy controls, as shown by ¹H-MRS. Morning-afternoon measurements (7:00 AM vs. 5:00 PM) reveal reduced acetylcarnitine accumulation in IGT, correlating with metabolic inflexibility and insulin resistance . Dynamic ¹H-MRS protocols with multiple time points are recommended to capture these variations .
Q. Why does this compound fail to support fatty acid synthesis in chloroplasts despite its role in mitochondrial metabolism?
In chloroplasts, this compound does not contribute to fatty acid synthesis due to compartment-specific enzyme limitations. Preincubation with acetyl-CoA synthetase (ACS) and carnitine acetyltransferase (CAT) converts acetate to acetyl-CoA and acetylcarnitine, but chloroplasts lack transporters or enzymes to utilize these intermediates . This highlights the need for organelle-specific metabolic profiling when extrapolating mitochondrial pathways to other systems .
Q. How can non-invasive acetylcarnitine measurement techniques improve translational research in neurological disorders?
Low blood acetylcarnitine levels are linked to depression-like behaviors in murine models and humans, with oral supplementation reversing symptoms . Non-invasive ¹H-MRS allows longitudinal tracking of acetylcarnitine in brain regions, enabling studies on dosage efficacy and circadian rhythms . Future work should integrate this with fMRI or PET to map metabolic-neural correlates in disorders like Alzheimer’s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
